molecular formula C9H12BrN3 B598257 1-(4-Bromopyridin-2-yl)piperazine CAS No. 1201643-59-5

1-(4-Bromopyridin-2-yl)piperazine

Cat. No.: B598257
CAS No.: 1201643-59-5
M. Wt: 242.12
InChI Key: CRQIQJZMQXBIHG-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a bromine atom attached to the pyridine ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromopyridin-2-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with piperazine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromopyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the piperazine moiety.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Various substituted piperazine derivatives.

    Oxidation: Hydroxylated or carbonylated products.

    Reduction: Reduced forms of the pyridine or piperazine rings.

Scientific Research Applications

1-(4-Bromopyridin-2-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    1-(4-Chloropyridin-2-yl)piperazine: Similar structure with a chlorine atom instead of bromine.

    1-(4-Fluoropyridin-2-yl)piperazine: Contains a fluorine atom in place of bromine.

    1-(4-Methylpyridin-2-yl)piperazine: Features a methyl group instead of a halogen.

Uniqueness: 1-(4-Bromopyridin-2-yl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain proteins.

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQIQJZMQXBIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682398
Record name 1-(4-Bromopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201643-59-5
Record name 1-(4-Bromopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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